molecular formula C6H10O2 B13837774 3-(3-Methyloxiran-2-yl)prop-2-en-1-ol

3-(3-Methyloxiran-2-yl)prop-2-en-1-ol

Cat. No.: B13837774
M. Wt: 114.14 g/mol
InChI Key: PNBZQHXSUUWWLP-UHFFFAOYSA-N
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Description

3-(3-Methyloxiran-2-yl)prop-2-en-1-ol is an organic compound with the molecular formula C₆H₁₀O₂ It features an oxirane ring (a three-membered epoxide ring) attached to a prop-2-en-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyloxiran-2-yl)prop-2-en-1-ol typically involves the epoxidation of allylic alcohols. One common method is the reaction of allyl alcohol with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of catalysts and advanced purification techniques can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyloxiran-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted alcohols and ethers.

Scientific Research Applications

3-(3-Methyloxiran-2-yl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Methyloxiran-2-yl)prop-2-en-1-ol involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various derivatives with different functional groups, which can interact with molecular targets and pathways in biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxy-phenyl)-prop-2-en-1-ol: Similar structure but with a methoxy group instead of an oxirane ring.

    3-(3-Methyloxiran-2-yl)propan-1-ol: Similar structure but with a propanol group instead of a prop-2-en-1-ol group.

Uniqueness

3-(3-Methyloxiran-2-yl)prop-2-en-1-ol is unique due to the presence of both an oxirane ring and an allylic alcohol group. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

3-(3-methyloxiran-2-yl)prop-2-en-1-ol

InChI

InChI=1S/C6H10O2/c1-5-6(8-5)3-2-4-7/h2-3,5-7H,4H2,1H3

InChI Key

PNBZQHXSUUWWLP-UHFFFAOYSA-N

Canonical SMILES

CC1C(O1)C=CCO

Origin of Product

United States

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